3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile
Description
Structural Significance of 1,3,4-Oxadiazole Core in Medicinal Chemistry
The 1,3,4-oxadiazole ring exhibits distinct electronic properties that enhance ligand-receptor interactions. Its dipole moment (3.21 D) facilitates charge transfer with biomolecular targets, while the pyridine-like nitrogen atoms participate in hydrogen bonding and π-π stacking. Comparative studies show that 1,3,4-oxadiazoles exhibit lower lipophilicity (log D ≈ 1.2–1.8) than their 1,2,4-isomers (log D ≈ 2.5–3.1), improving aqueous solubility and reducing off-target binding.
Table 1: Key Physicochemical Properties of 1,3,4-Oxadiazole Derivatives
| Property | 1,3,4-Oxadiazole | 1,2,4-Oxadiazole |
|---|---|---|
| Dipole Moment (D) | 3.21 | 2.78 |
| log D (pH 7.4) | 1.2–1.8 | 2.5–3.1 |
| Metabolic Stability (t₁/₂) | >60 min | 25–40 min |
The bioisosteric replacement potential of 1,3,4-oxadiazoles is exemplified in protease inhibitors, where the ring mimics peptide bonds without susceptibility to proteolysis. For instance, mercaptoacetamide derivatives leveraging this scaffold demonstrate dual inhibition of angiotensin-converting enzyme (ACE) and neprilysin (NEP), with selectivity for the C-domain of ACE.
Role of Mercapto Substituents in Bioactive Molecule Design
The introduction of a mercapto (-SH) group at the 5-position of 1,3,4-oxadiazole significantly enhances bioactivity through multiple mechanisms:
- Thiol-Disulfide Exchange : The -SH group participates in reversible covalent interactions with cysteine residues in enzymatic active sites, as observed in LasB metalloprotease inhibitors.
- Metal Coordination : Mercapto-oxadiazoles chelate transition metals (e.g., Zn²⁺ in matrix metalloproteinases), modulating enzyme activity.
- Hydrogen Bonding : The thiol group acts as both hydrogen bond donor and acceptor, improving target affinity.
Table 2: Biological Activities of Selected Mercapto-1,3,4-Oxadiazole Derivatives
The synthesis of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)benzonitrile involves a three-step protocol:
- Esterification : Benzoic acid derivatives are converted to ethyl esters using ethanol/H⁺.
- Hydrazide Formation : Reaction with hydrazine hydrate yields substituted hydrazides.
- Cyclocondensation : Treatment with carbon disulfide (CS₂) under acidic conditions forms the mercapto-oxadiazole ring.
This compound’s nitrile group (-CN) further enhances electronic polarization, as evidenced by its strong infrared absorption at 2230 cm⁻¹ (C≡N stretch). X-ray crystallography confirms planar geometry, with bond angles of 104.5° (N-C-O) and 109.3° (C-S-C).
Properties
IUPAC Name |
3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3OS/c10-5-6-2-1-3-7(4-6)8-11-12-9(14)13-8/h1-4H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDXWQZBXRKGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NNC(=S)O2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435636 | |
| Record name | 3-(5-mercapto-1,3,4-oxadiazol-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203268-77-3 | |
| Record name | 3-(5-mercapto-1,3,4-oxadiazol-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Hydrazide Precursors with Carbon Disulfide
The most common and well-documented method for synthesizing 3-(5-mercapto-1,3,4-oxadiazol-2-yl)benzonitrile involves the cyclization of a hydrazide derivative of benzonitrile with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction forms the 1,3,4-oxadiazole ring with the mercapto group at the 5-position.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Hydrazide formation | Benzonitrile derivative + hydrazine hydrate | Room temperature, ethanol solvent |
| Reaction with carbon disulfide | Carbon disulfide, KOH, reflux in ethanol | 6 hours reflux, gradual addition of CS2 |
| Acidification | Dilution with water, acidify to pH 2-3 with HCl | Precipitates the mercapto-oxadiazole |
| Purification | Filtration, drying, recrystallization from ethanol | Yields ~80% reported |
This method is supported by experimental data showing good yields and purity, with the mercapto group intact and confirmed by NMR and melting point analysis.
Microwave-Assisted and Photocatalytic Cyclization
Recent advances include the use of microwave irradiation and visible-light photocatalysis to accelerate the cyclization process and improve yields.
Photocatalytic Oxidative Cyclization: Using eosin-Y as a photocatalyst under visible light and atmospheric oxygen, substituted semicarbazones can be converted to 1,3,4-oxadiazoles efficiently, offering a green and rapid alternative.
Microwave-Assisted Synthesis: Microwave heating can reduce reaction times significantly while maintaining or improving yields, especially in the formation of the oxadiazole ring from hydrazides and carbon disulfide derivatives.
Alternative Cyclization Using Thiocarbonyldiimidazole
Another method involves the cyclization of appropriate precursors with 1,1′-thiocarbonyldiimidazole, followed by methylation steps to obtain mercapto-substituted oxadiazoles. This approach is useful for synthesizing related oxadiazole derivatives and can be adapted for benzonitrile-substituted compounds.
Detailed Preparation Procedure Example
A representative synthesis from the literature is summarized below:
Reaction Mechanism Insights
- The hydrazide reacts with carbon disulfide under basic conditions to form a dithiocarbazate intermediate.
- Intramolecular cyclization occurs, closing the 1,3,4-oxadiazole ring.
- The mercapto group (-SH) is retained at the 5-position of the oxadiazole ring.
- Acidification precipitates the product by protonating the mercapto group and reducing solubility.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Base-mediated cyclization | Hydrazide, carbon disulfide, KOH | Reflux in ethanol, 6 h | ~80 | Simple, well-established | Requires careful handling of CS2 |
| Photocatalytic oxidative cyclization | Semicarbazones, eosin-Y, O2, visible light | Room temp, light irradiation | >90 | Green, rapid, high yield | Requires photocatalyst setup |
| Microwave-assisted synthesis | Hydrazide, carbon disulfide, base | Microwave heating, minutes | High | Fast, energy-efficient | Equipment needed |
| Thiocarbonyldiimidazole cyclization | Precursors, thiocarbonyldiimidazole | Room temp, subsequent methylation | Moderate | Useful for derivatives | Multi-step, reagents cost |
Research Findings and Analytical Data
- NMR Spectroscopy: Characteristic signals for the mercapto proton and aromatic protons confirm structure.
- Melting Point: Consistent melting point around 219–220 °C indicates purity.
- Stability: The compound is stable under standard laboratory conditions with minimal degradation.
- Yield Optimization: Reaction time, temperature, and reagent ratios critically affect yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted oxadiazoles depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. This property is particularly relevant in the context of developing targeted cancer therapies .
Agricultural Applications
Pesticidal Properties
In agricultural research, this compound has been evaluated for its pesticidal activity. It has shown effectiveness against certain pests and pathogens affecting crops. This application could lead to the development of safer and more effective agricultural chemicals .
Material Science
Polymer Additives
The compound's unique chemical structure allows it to be used as an additive in polymer formulations. It can enhance the thermal stability and mechanical properties of polymers when incorporated into their matrices. This application is particularly beneficial in industries requiring durable materials .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
Table 2: Applications in Material Science
| Application | Description | Benefits |
|---|---|---|
| Polymer Additive | Enhances thermal stability | Improved durability |
| Coating Agent | Provides protective coatings | Increased resistance to wear |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against various pathogens. Results indicated a significant reduction in bacterial viability at concentrations as low as 16 µg/mL for certain strains . This study highlights the potential for developing new antimicrobial agents based on this compound.
Case Study 2: Agricultural Field Trials
Field trials were conducted to assess the efficacy of this compound as a pesticide. The results showed a marked decrease in pest populations on treated crops compared to untreated controls. The findings suggest that formulations containing this compound could provide an effective alternative to conventional pesticides .
Mechanism of Action
The mechanism of action of 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile varies depending on its application:
Biological Activity: The compound can interact with proteins and enzymes, potentially inhibiting their function.
Photostabilization: In materials science, it acts as a UV absorber and radical scavenger, protecting polymers from degradation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile
The para-substituted isomer (CAS: 203268-78-4) shares the same molecular formula but differs in the benzonitrile group’s position (meta vs. para). While both isomers are used in materials science and drug discovery, their electronic and steric properties may influence reactivity and applications. For instance:
- Photostabilization Efficiency : The meta-substituted derivative (target compound) has shown utility in stabilizing polystyrene films by reducing carbonyl and hydroxyl indices under UV irradiation, with mechanisms including UV absorption and radical scavenging . The para isomer’s photostabilizing efficacy remains unstudied but may differ due to substituent orientation.
Functionalized Oxadiazole Derivatives
3-({[5-(8-Nitrodibenzo[b,d]furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile (Compound 41)
This derivative (MW: 433.39 g/mol) incorporates a nitrodibenzofuran moiety linked via a sulfanyl methyl group to the benzonitrile-oxadiazole core.
Benzimidazole-Oxadiazole Hybrids (e.g., Compound 7.XXIX)
Compounds like 4-{1-[(5-[2,3-dimethoxy-6-(1,3,4-oxadiazol-2-yl)phenol]methyl]-5-nitro-1H-benzimidazol-2-yl}benzonitrile exhibit anti-inflammatory and analgesic activities, outperforming diclofenac sodium in some assays. The benzimidazole nucleus enhances biological activity but reduces photostabilization utility compared to the target compound’s simpler structure .
Thiadiazole vs. Oxadiazole Derivatives
Replacing the oxadiazole ring with a thiadiazole (e.g., 4-((5-Mercapto-1,3,4-thiadiazol-2-yl)amino)-5-oxo-1-phenethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid) alters electronic properties due to sulfur’s electronegativity. Thiadiazoles often exhibit stronger metal-binding capacity, making them superior in corrosion inhibition , whereas oxadiazoles like the target compound are more suited for photostabilization .
Key Research Findings
- Photostabilization : The target compound reduces polystyrene’s chain scission quantum yield (Φcs: 3.31 × 10⁻⁶–7.89 × 10⁻⁶) via UV absorption and peroxide decomposition .
- Biological Activity : Structural analogs with extended aromatic systems (e.g., benzimidazole hybrids) show enhanced pharmacological profiles but require complex synthesis .
- Commercial Viability : The target compound is priced competitively (~500 CNY/100 mg), while specialized derivatives (e.g., nitrodibenzofuran-containing analogs) are costlier due to synthetic complexity .
Biological Activity
3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile is a compound characterized by its unique structure, which includes a benzonitrile moiety linked to a 1,3,4-oxadiazole ring containing a mercapto group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties.
The molecular formula of this compound is C9H6N3OS. The presence of the mercapto group allows for significant biochemical interactions, particularly with enzymes and proteins.
Target Enzymes
Research indicates that this compound interacts with several key enzymes:
- Epidermal Growth Factor Receptor (EGFR) : Similar compounds have shown robust inhibitory effects on EGFR, affecting downstream signaling pathways such as PI3K/Akt and MAPK that regulate cell proliferation and survival.
- Tyrosine Kinases : The compound can inhibit tyrosine kinases, which play crucial roles in cellular signaling pathways .
Biochemical Pathways
The inhibition of EGFR leads to:
- Decreased Cell Proliferation : By blocking growth signals.
- Increased Apoptosis : Promoting programmed cell death in cancer cells.
Additionally, it has been shown to inhibit the NF-κB pathway, reducing pro-inflammatory cytokine expression .
Antimicrobial Properties
The compound exhibits a broad spectrum of antimicrobial activity:
- Bacterial Inhibition : Studies have demonstrated effectiveness against various bacterial strains, including Mycobacterium bovis and Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis and biofilm formation .
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium bovis | 4–8 µM |
| Staphylococcus aureus | 0.25–0.5 µg/mL |
Anticancer Activity
Research indicates potential anticancer effects:
- Cell Line Studies : The compound has shown effectiveness against various cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). It induces apoptosis through the activation of caspase pathways.
Case Studies
- Antitubercular Activity : Dhumal et al. (2016) reported that derivatives containing the oxadiazole core exhibited significant antitubercular activity against Mycobacterium tuberculosis by inhibiting the enoyl reductase enzyme essential for fatty acid biosynthesis .
- Inflammation Models : In animal models, this compound demonstrated anti-inflammatory effects at low doses without significant toxicity. This suggests potential therapeutic applications in diseases characterized by oxidative stress and inflammation .
Synthesis and Derivatives
The synthesis typically involves the reaction of benzonitrile derivatives with thiocarbohydrazide under acidic conditions or microwave-assisted methods for enhanced yield. Variations in substituents on the oxadiazole ring can modulate biological activity significantly .
Q & A
Q. What are the established synthetic routes for 3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile, and what reaction conditions are critical for optimizing yield?
- Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, potassium salts of mercapto-oxadiazole derivatives can react with halogenated benzonitrile precursors under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile). Key parameters include:
- Temperature: Reflux (~80–100°C) to ensure complete reaction .
- Catalyst: Use of KI to enhance reactivity in nucleophilic substitution .
- Purification: Crystallization from ethanol or ice-water precipitation to isolate the product .
Yields are optimized by controlling stoichiometry (1:1 molar ratio of reactants) and reaction time (4–6 hours) .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer:
- NMR Spectroscopy: and NMR identify aromatic protons (δ 7.5–8.5 ppm) and nitrile carbons (~115 ppm). The oxadiazole ring protons resonate as singlets (δ 8.0–8.5 ppm) .
- FT-IR Spectroscopy: Peaks at ~2200 cm (C≡N stretch) and ~2550 cm (S-H stretch) confirm functional groups .
- HRMS: High-resolution mass spectrometry validates molecular weight (e.g., [M+H] with <2 ppm error) .
Q. What are the key considerations for designing biological assays to evaluate this compound’s pharmacological potential?
- Methodological Answer:
- Target Selection: Prioritize enzymes or receptors with known oxadiazole interactions (e.g., xanthine oxidase, kinases) .
- Solubility: Use DMSO as a stock solvent (<1% final concentration) to avoid cytotoxicity .
- Dose Range: Test concentrations from 1 µM to 100 µM to establish IC values .
- Controls: Include positive controls (e.g., allopurinol for xanthine oxidase inhibition) and vehicle controls .
Advanced Research Questions
Q. What mechanistic insights are gained from studying this compound’s interaction with serum albumin via fluorescence quenching?
- Methodological Answer:
- Fluorescence Quenching: Static quenching dominates, indicated by decreased BSA fluorescence intensity with increasing compound concentration (0–3.0×10 mol/dm) .
- Thermodynamic Parameters: Calculate ΔH (-35.73 kJ/mol) and ΔS (-35.34 J/mol·K) via van’t Hoff plots to identify binding forces (hydrogen bonding and van der Waals interactions) .
- FRET Analysis: Förster resonance energy transfer reveals a donor-acceptor distance of 2.14–2.30 nm, confirming structural proximity .
Q. How does the mercapto group on the oxadiazole ring influence electronic properties in coordination chemistry?
- Methodological Answer:
- Electron Withdrawal: The -SH group increases electron density on the oxadiazole ring, enhancing ligand-metal charge transfer in Ru(II) complexes .
- DFT Calculations: Use density functional theory to model HOMO-LUMO gaps; smaller gaps (~3.2 eV) correlate with improved DSSC efficiency .
- Experimental Validation: Cyclic voltammetry shows redox peaks at -0.5 V to +0.3 V vs. Ag/AgCl, confirming stability in photovoltaic applications .
Q. What computational methods predict binding affinity with target enzymes, and how do they correlate with experimental data?
- Methodological Answer:
- Molecular Docking: Autodock Vina or Schrödinger Suite models interactions (e.g., hydrogen bonds with catalytic residues). Scores (ΔG ≈ -8.5 kcal/mol) align with experimental IC values .
- MD Simulations: GROMACS simulations (100 ns) assess stability of enzyme-ligand complexes (RMSD < 2.0 Å indicates stable binding) .
- QSAR Models: Use Hammett constants (σ) of substituents to predict activity trends (R > 0.85 for training sets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
